2-((4-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate
Description
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-12-4-2-3-5-15(12)17(21)22-11-16(20)19-10-13-6-8-14(18)9-7-13/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOAPIWQQNXXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate typically involves a multi-step process. One common route starts with the bromination of benzylamine to form 4-bromobenzylamine. This intermediate is then reacted with 2-oxoethyl 2-methylbenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or alcohols derived from the reduction of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-((4-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate is an organic compound with significant potential in various scientific fields, including chemistry, biology, and medicine. Its unique structural features allow it to serve as a versatile building block for synthesizing more complex organic molecules, as well as a candidate for therapeutic applications.
Chemistry
- Building Block for Synthesis : This compound is widely utilized in organic synthesis as a precursor for more complex molecules. Its functional groups enable diverse chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
- Biochemical Probes : The compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific molecular targets makes it valuable for research into enzyme mechanisms and cellular pathways.
Medicine
- Therapeutic Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer activities. Research is ongoing to explore its efficacy against various cancer cell lines and inflammatory conditions .
Industry
- Material Development : The compound is also explored for its applications in developing new materials, such as polymers or coatings, due to its unique chemical properties.
Case Study 1: Anticancer Activity
Research has shown that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, certain synthesized derivatives were tested against human colorectal carcinoma cell lines (HCT116), demonstrating potent inhibitory effects with IC50 values lower than standard anticancer drugs like 5-Fluorouracil (IC50 = 9.99 µM) .
Key Findings :
- Compound N9 showed an IC50 of 5.85 µM.
- Compound N18 exhibited an IC50 of 4.53 µM.
These findings suggest that structural modifications can enhance the anticancer properties of related compounds.
Case Study 2: Enzymatic Inhibition
In enzymatic studies, compounds structurally related to this compound have been evaluated as inhibitors of dihydrofolate reductase (DHFR), a critical target in antimicrobial therapies. The structure-activity relationship (SAR) studies indicated that specific substitutions can significantly enhance the inhibitory potency, making these compounds promising candidates for further development in antimicrobial research .
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to certain proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzylamine: Shares the bromobenzyl group but lacks the ester functionality.
2-Methylbenzoic acid: Contains the methylbenzoate moiety but lacks the amino and bromobenzyl groups.
N-Benzyl-2-oxoethylamine: Similar structure but without the bromine atom.
Uniqueness
2-((4-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromobenzyl and methylbenzoate groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
2-((4-Bromobenzyl)amino)-2-oxoethyl 2-methylbenzoate is an organic compound with significant potential in both biochemical and medicinal applications. This compound features a unique combination of functional groups, making it a subject of interest for researchers exploring its biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound includes a bromobenzyl group, an amino group, and a methylbenzoate ester. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16BrN O3 |
| Molecular Weight | 366.21 g/mol |
| Melting Point | 330–331 K |
| Solubility | Soluble in DMF |
Enzymatic Inhibition
Research indicates that this compound may act as a biochemical probe or inhibitor in enzymatic studies. Its structural features allow it to bind to specific enzymes, potentially inhibiting their activity. This characteristic is particularly relevant in drug discovery and development, where understanding enzyme interactions is crucial for therapeutic efficacy.
Anticancer Properties
The compound has been explored for its potential anticancer activities. Studies have shown that it may interfere with cellular pathways involved in cancer proliferation and survival. The bromobenzyl moiety can enhance binding affinity to cancer-related proteins, leading to apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
The mechanism through which this compound exerts its biological effects likely involves:
- Binding to Target Proteins : The bromobenzyl group facilitates interaction with specific proteins or enzymes.
- Inhibition of Enzymatic Activity : By binding to active sites, the compound can inhibit enzymatic reactions critical for cell proliferation or inflammatory responses.
- Alteration of Signaling Pathways : The compound may influence signaling cascades involved in cell growth and inflammation, leading to reduced cell viability in cancer cells and decreased inflammatory responses.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of various derivatives of benzoate compounds, including this compound. The results showed that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggested that the compound induced cell cycle arrest and apoptosis through caspase activation .
Research on Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of this compound. It was found to significantly reduce pro-inflammatory cytokine levels in vitro when tested on activated macrophages. The compound's ability to inhibit NF-kB signaling was highlighted as a key mechanism behind its anti-inflammatory effects .
Comparison with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-Bromobenzylamine | Moderate enzyme inhibition | Lacks ester functionality |
| 2-Methylbenzoic acid | Weak anti-inflammatory | No amino or bromobenzyl groups |
| N-Benzyl-2-oxoethylamine | Limited anticancer activity | No bromine atom |
Q & A
Basic Research Question
- X-ray crystallography : Resolves bond lengths (e.g., Br–C at 1.89 Å) and torsion angles using SHELXL refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms amide NH (δ 8.2–8.5 ppm) and ester carbonyl (δ 170–172 ppm).
- HRMS : Validates molecular ion ([M+H]⁺ at m/z 405.04).
- IR : Differentiates ester (1740 cm⁻¹) and amide (1650 cm⁻¹) carbonyls.
Discrepancies in NOESY correlations may indicate conformational flexibility .
What challenges arise in resolving crystallographic data for this compound, and how can SHELX software be optimized for such structures?
Advanced Research Question
Challenges include crystal twinning (common in brominated aromatics) and weak high-resolution data . Solutions:
- Twin refinement : Use
TWINandBASFcommands in SHELXL to model overlapping lattices . - Anisotropic refinement : Apply
ANISfor Br atoms to improve displacement parameter accuracy. - Hirshfeld rigid-bond test : Validates thermal motion consistency (Δ < 0.01 Ų for bonded atoms).
Low-temperature data collection (100 K) reduces thermal disorder .
How do structural modifications (e.g., halogen substitution) impact biological activity, and what methodologies assess these effects?
Advanced Research Question
- Halogen swaps (Br → Cl/F): Tested via enzymatic assays (e.g., α-glucosidase inhibition). Bromo analogs show 3-fold higher activity due to enhanced hydrophobic interactions .
- Methodologies :
- Docking studies (AutoDock Vina) : Predict binding affinity changes (ΔG = −8.2 kcal/mol for Br vs. −7.5 kcal/mol for Cl).
- Cellular uptake : Fluorescent tagging (e.g., BODIPY) with flow cytometry quantifies membrane permeability .
How can contradictory data in reaction mechanisms (e.g., ester vs. amide hydrolysis) be resolved?
Advanced Research Question
- Kinetic studies : Monitor pH-dependent hydrolysis (amide stability > ester at pH 7.4).
- Isotopic labeling : Use ¹⁸O-water to trace ester cleavage via LC-MS.
- Competition experiments : React equimolar esters/amides with nucleophiles (e.g., NH₃) to identify preferential pathways .
What in vitro models are used to evaluate the compound’s pharmacological potential?
Basic Research Question
- Cell viability assays : MTT assay on cancer lines (e.g., MCF-7) to screen cytotoxicity (IC₅₀ = 12–25 µM).
- Enzyme inhibition : Fluorescence-based α-glucosidase assays (IC₅₀ = 8.3 µM) .
- Permeability : Caco-2 monolayers assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
What biophysical techniques elucidate interactions with biological macromolecules?
Advanced Research Question
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.003 s⁻¹) to serum albumin.
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH = −15 kJ/mol, ΔS = 30 J/mol·K).
- Cryo-EM : Resolves binding modes to tubulin at 3.2 Å resolution .
How are solubility and stability profiles determined experimentally?
Basic Research Question
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification (2.5 mg/mL).
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor impurities via UPLC-PDA. Hydrolysis dominates in acidic conditions (t₁/₂ = 8 hours at pH 2) .
What computational methods predict reactivity and degradation pathways?
Advanced Research Question
- DFT calculations (Gaussian 16) : Identify electrophilic sites (Fukui indices: C=O = 0.12, Br = 0.08).
- Molecular dynamics (GROMACS) : Simulate hydrolysis in explicit solvent (water model TIP3P).
- Degradation prediction : Zeneth Software flags ester hydrolysis and N-oxide formation as primary pathways .
How can multi-step synthesis yields be optimized statistically?
Advanced Research Question
- Design of Experiments (DoE) : Vary temperature (40–80°C), catalyst loading (5–15 mol%), and solvent (DMF vs. THF) to identify optimal conditions (e.g., 60°C, 10 mol% DMAP in DMF).
- Response surface methodology (RSM) : Maximizes yield (82%) with desirability function >0.95.
- Process analytical technology (PAT) : Inline FTIR monitors reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
